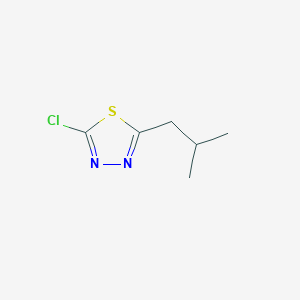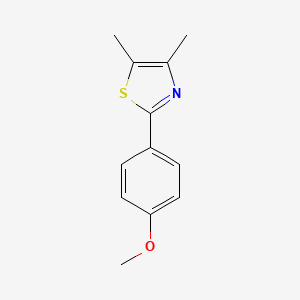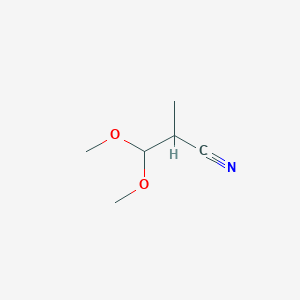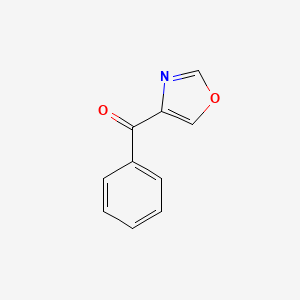
2-氯-5-异丁基-1,3,4-噻二唑
描述
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .Physical And Chemical Properties Analysis
“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .科学研究应用
Anticancer Research
2-Chloro-5-isobutyl-1,3,4-thiadiazole: has shown promise in anticancer research. Thiadiazole derivatives are known for their ability to cross cellular membranes and interact with biological targets due to their mesoionic nature . This particular compound could be investigated for its efficacy in various cancer models, focusing on its interaction with specific cellular targets and its influence on cancer cell viability.
Pharmacology
In pharmacology, 2-Chloro-5-isobutyl-1,3,4-thiadiazole could be utilized as a scaffold for developing new therapeutic agents. Its structural motif is common in medications like cephazolin and acetazolamide, indicating its potential in drug design and synthesis .
Material Science
The compound’s properties suggest it could be used in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its stability and molecular structure could make it a candidate for inclusion in advanced composite materials or coatings .
Chemical Synthesis
2-Chloro-5-isobutyl-1,3,4-thiadiazole: serves as a building block in chemical synthesis. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of derivatives with diverse chemical properties for further research and application .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. Its unique molecular signature allows for its use in the identification and quantification of substances in complex mixtures .
Life Sciences
The role of 2-Chloro-5-isobutyl-1,3,4-thiadiazole in life sciences could be explored in the context of cellular studies. Its impact on cellular processes, signaling pathways, and gene expression could provide insights into fundamental biological mechanisms .
Chromatography Research
This compound might be used in chromatography research to develop new methods for separating chemical mixtures. Its physicochemical properties could be advantageous in optimizing chromatographic techniques for better resolution and efficiency .
Antimicrobial Activity
Lastly, the antimicrobial activity of thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole , could be investigated. Its potential antibacterial properties against specific strains could lead to the development of new antibiotics or antiseptics .
未来方向
属性
IUPAC Name |
2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXAXNLIREEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isobutyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)







![[2-Hydroxy-1-(thiophen-2-YL)ethyl]amine](/img/structure/B1396640.png)



